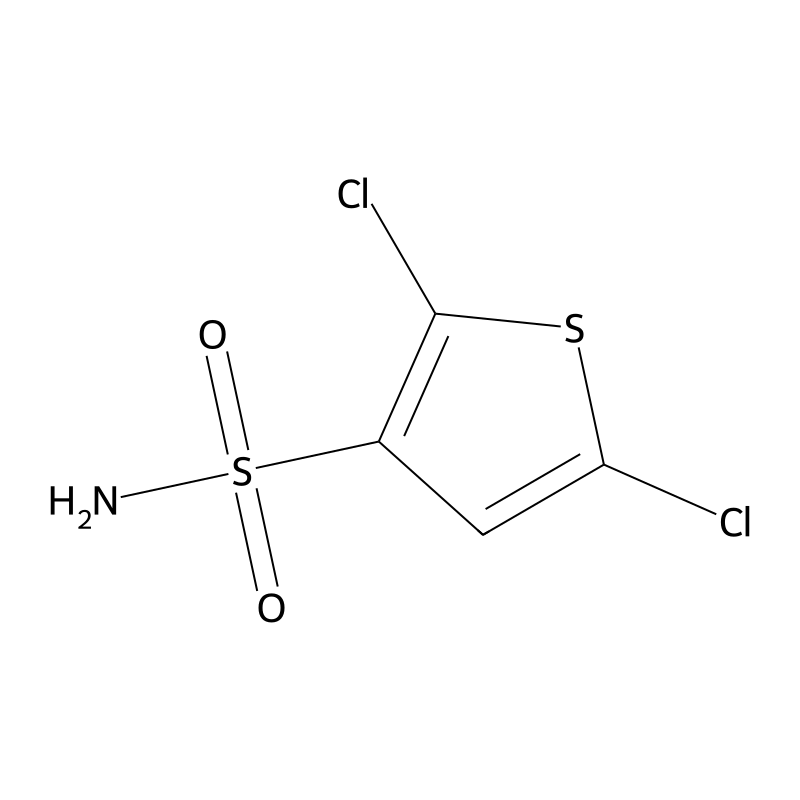2,5-Dichlorothiophene-3-sulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate for Thiophene-based drugs
The presence of the thiophene ring and sulfonamide group hints at its possible use as an intermediate in the synthesis of more complex molecules with desired biological properties. Thiophene rings are found in various pharmaceuticals, and sulfonamides are a well-established class of drugs with diverse applications [, ].
Material Science Investigations
The aromatic character of the 2,5-dichlorothiophene-3-sulfonamide molecule could be of interest for material science research. Aromatic compounds are often studied for their potential applications in areas like organic electronics or functional polymers due to their unique electrical and structural properties.
2,5-Dichlorothiophene-3-sulfonamide is a sulfonamide derivative characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring and a sulfonamide group at the 3 position. Its molecular formula is C₄H₃Cl₂N₁O₂S, with a molecular weight of approximately 232.11 g/mol. This compound is notable for its unique structure, which combines aromatic and heteroaromatic features, making it a subject of interest in various chemical and biological studies.
The compound can undergo several chemical transformations. One significant reaction involves its sulfochlorination, where it reacts with chlorosulfonic acid to form sulfonyl chlorides. These intermediates can then react with ammonia to yield various thiophenesulfonamides, including 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide in a specific ratio . Additionally, 2,5-Dichlorothiophene-3-sulfonamide can be involved in displacement reactions, particularly when deprotonated, leading to the formation of derivatives through alkylation processes .
2,5-Dichlorothiophene-3-sulfonamide exhibits promising biological activities, particularly as an anticancer agent. Studies have shown that it has a gastrointestinal inhibitory concentration (GI50) of approximately 7.2 µM, indicating its potential effectiveness against certain cancer cell lines . The compound's mechanism of action may involve interactions with specific biological targets, including enzymes or receptors critical in cancer progression.
The synthesis of 2,5-Dichlorothiophene-3-sulfonamide typically begins with the chlorination of thiophene derivatives followed by sulfonation. A common method involves the reaction of 2,5-dichlorothiophene with chlorosulfonic acid to produce sulfonyl chlorides. These can then be treated with aqueous ammonia to yield the desired sulfonamide . Alternative synthetic routes may include alkylation reactions where deprotonated forms of the compound react with alkyl halides under reflux conditions .
The applications of 2,5-Dichlorothiophene-3-sulfonamide span various fields:
- Pharmaceuticals: Its anticancer properties make it a candidate for drug development.
- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
- Material Science: Used in synthesizing polymers or materials with specific electrical or optical properties.
Interaction studies reveal that 2,5-Dichlorothiophene-3-sulfonamide can bind to specific proteins such as Caspase-3, which is crucial in apoptosis pathways. Molecular docking analyses indicate that it forms hydrogen bonds and hydrophobic interactions with key residues in these proteins, suggesting a mechanism by which it may exert its biological effects . Such studies are vital for understanding its pharmacodynamics and optimizing its therapeutic potential.
Several compounds share structural similarities with 2,5-Dichlorothiophene-3-sulfonamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Aromatic amine | Antimicrobial properties |
| Sulfanilamide | Simple sulfonamide | Antibacterial agent |
| 2-Aminobenzenesulfonamide | Amino group on benzene | Anticancer activity |
| Thiazole Sulfonamides | Heterocyclic compounds | Antimicrobial and anticancer effects |
While many similar compounds exhibit antibacterial or anticancer activities, 2,5-Dichlorothiophene-3-sulfonamide is unique due to its specific chlorine substitutions and thiophene ring structure that enhance its potency against certain cancer cell lines.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








